molecular formula C9H14ClNS B13244272 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13244272
M. Wt: 203.73 g/mol
InChI Key: GPMZMZPYRVUYCC-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNS It is a hydrochloride salt form of 1-[2-(methylsulfanyl)phenyl]ethan-1-amine, characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenylethanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylethanamine.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may play a role in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)ethan-1-amine
  • 1-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride
  • 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Uniqueness

1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to the specific position of the methylsulfanyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties and applications compared to its analogs.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H

InChI Key

GPMZMZPYRVUYCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1SC)N.Cl

Origin of Product

United States

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